2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride
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Overview
Description
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride: is a heterocyclic compound that features both an azetidine ring and an imidazole ring. The presence of a trifluoromethyl group adds to its unique chemical properties, making it a compound of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions involving diamines and aldehydes or ketones.
Combination of the Rings: The azetidine and imidazole rings are combined through condensation reactions under controlled conditions.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halides or alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield various products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkylating agents
Hydrolysis: Acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride involves its interaction with specific molecular targets. The azetidine and imidazole rings allow it to bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances its binding affinity and stability, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-3-yl)-3-(trifluoromethyl)pyridine
- 2-(azetidin-3-yl)-5-fluoropyridine dihydrochloride
- N-(azetidin-3-yl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride
Uniqueness
Compared to similar compounds, 2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride stands out due to the presence of both the azetidine and imidazole rings. This dual-ring structure provides unique chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
2-(azetidin-3-yl)-4-(trifluoromethyl)-1H-imidazole dihydrochloride is a synthetic compound belonging to the imidazole family, which is known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C7H8Cl2F3N3
- Molecular Weight : 240.06 g/mol
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various imidazole compounds against common pathogens such as Staphylococcus aureus and Escherichia coli . Specifically, derivatives containing trifluoromethyl groups have been noted for enhanced potency due to their electron-withdrawing effects, which increase the lipophilicity and membrane penetration of the compounds.
Anticancer Activity
Imidazole derivatives have also been investigated for their anticancer potential. A recent study demonstrated that compounds with imidazole moieties could inhibit cell proliferation in various cancer cell lines by inducing apoptosis and blocking cell cycle progression . The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.
Case Study 1: Antibacterial Efficacy
In a comparative study, this compound was tested against standard antibiotics. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an alternative antibacterial agent .
Case Study 2: Anticancer Activity in Cell Lines
Another investigation focused on the compound's effects on human cancer cell lines, including breast and lung cancer. The results indicated that treatment with this imidazole derivative resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours, suggesting promising anticancer properties .
Research Findings
Properties
Molecular Formula |
C7H10Cl2F3N3 |
---|---|
Molecular Weight |
264.07 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-(trifluoromethyl)-1H-imidazole;dihydrochloride |
InChI |
InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)5-3-12-6(13-5)4-1-11-2-4;;/h3-4,11H,1-2H2,(H,12,13);2*1H |
InChI Key |
HIRAOBFVGLZMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(N2)C(F)(F)F.Cl.Cl |
Origin of Product |
United States |
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